Molecular Weight and Heavy Atom Count Differentiation vs. N4-Unsubstituted Imidazole-Sulfonyl-Diazepane Analog
The target compound (MW = 314.4 g/mol) carries an oxolan-3-yl substituent on the N4 diazepane nitrogen, increasing its molecular weight by 70.1 g/mol compared to the N4-unsubstituted analog 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane (MW = 244.3 g/mol) . This mass increment corresponds to 3 additional non-hydrogen atoms (C₄H₆O), elevating the heavy atom count from 16 to 19. The added tetrahydrofuran oxygen introduces a hydrogen bond acceptor site absent in the des-oxolan analog, shifting the H-bond acceptor count from 4 to 5. This modification is predicted to reduce logP by approximately 0.5–0.8 units relative to the N4-unsubstituted comparator (computed logP ~1.0 vs. ~1.5–1.8 for the des-oxolan form), consistent with the well-established effect of ethereal oxygen incorporation on lipophilicity in saturated heterocyclic systems [1]. The lower logP and increased aqueous solubility potential are relevant for assay compatibility in biochemical and cell-based screening cascades.
| Evidence Dimension | Molecular weight, heavy atom count, H-bond acceptor count, and computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 314.4 g/mol; 22 heavy atoms; 5 H-bond acceptors; clogP ~1.0 (estimated) |
| Comparator Or Baseline | 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane; MW = 244.3 g/mol; 16 heavy atoms; 4 H-bond acceptors; clogP ~1.5–1.8 (estimated) |
| Quantified Difference | ΔMW = +70.1 g/mol; Δ heavy atoms = +3; Δ HBA = +1; ΔclogP ≈ −0.5 to −0.8 units |
| Conditions | Physicochemical property data from ChemSrc and structural analysis; logP estimates based on fragment-based computational prediction |
Why This Matters
Lower lipophilicity directly impacts aqueous solubility and non-specific protein binding, making the target compound more suitable for biochemical assay formats requiring DMSO-to-buffer compatibility and reducing false-positive rates in high-throughput screening.
- [1] Rautio, J., et al. Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 2008, 7, 255–270. (Supporting reference for oxygen-containing heterocycle impact on logP and solubility.) View Source
